molecular formula C21H16N2O3 B12218864 2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid CAS No. 174422-18-5

2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid

Cat. No.: B12218864
CAS No.: 174422-18-5
M. Wt: 344.4 g/mol
InChI Key: HGLQZMHFAPHBJS-UHFFFAOYSA-N
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Description

2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . This particular compound is characterized by the presence of a benzyloxy group attached to the phenyl ring, which can influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction proceeds with high yield and efficiency, and the product can be easily separated using hexane and water washes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate, sulfuric acid, heat.

    Reduction: Lithium aluminum hydride, ether solvent.

    Substitution: N-bromosuccinimide, light or heat.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, its anticancer activity is attributed to its ability to interfere with the cell cycle and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid is unique due to its specific structural features, such as the benzyloxy group and the carboxylic acid moiety. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

174422-18-5

Molecular Formula

C21H16N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

2-(4-phenylmethoxyphenyl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C21H16N2O3/c24-21(25)16-8-11-18-19(12-16)23-20(22-18)15-6-9-17(10-7-15)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23)(H,24,25)

InChI Key

HGLQZMHFAPHBJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)O

Origin of Product

United States

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